

exo-Hydroxytandospirone-d8 molecular weight and formula

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Compound of Interest

Compound Name: exo-Hydroxytandospirone-d8

Cat. No.: B15597720

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In-Depth Technical Guide: exo-Hydroxytandospirone-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the deuterated metabolite of tandospirone, **exo-Hydroxytandospirone-d8**. The document details its molecular properties, experimental protocols for its quantification, and the relevant signaling pathways of its parent compound, tandospirone.

Core Molecular Data

The fundamental molecular characteristics of **exo-Hydroxytandospirone-d8** are summarized below. This data is crucial for accurate quantification and analysis in research settings.

Property	Value
Molecular Formula	C21H21D8N5O3
Molecular Weight	407.54 g/mol
Primary Use	Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS



Signaling Pathway of the Parent Compound: Tandospirone

Tandospirone, the parent compound of exo-Hydroxytandospirone, primarily exerts its anxiolytic effects as a partial agonist of the serotonin 5-HT1A receptor.[1][2] The activation of this G-protein coupled receptor initiates a cascade of intracellular events.[1][3][4] This includes the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[1][3] Furthermore, tandospirone has been shown to modulate the extracellular signal-regulated kinase (ERK) signaling pathway, which is also implicated in its mechanism of action.[1][5]



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Tandospirone 5-HT1A Receptor Signaling Pathway.

Experimental Protocols for Quantification

The use of a deuterated internal standard like **exo-Hydroxytandospirone-d8** is best practice in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) to ensure accuracy and precision.[6][7] Below are two common sample preparation protocols for the analysis of small molecules in plasma.

Protein Precipitation (PPT) Method

This method is rapid and suitable for high-throughput analysis.[8][9]

Materials:

Blank plasma



- exo-Hydroxytandospirone-d8 (internal standard) solution
- Acetonitrile (ACN) or Methanol (MeOH) as the precipitating solvent[10]
- Microcentrifuge tubes or 96-well plates
- Centrifuge

Procedure:

- To 100 μL of plasma sample in a microcentrifuge tube, add the internal standard solution.
- Add 300-500 μL of cold ACN or MeOH to precipitate the proteins.[8]
- Vortex the mixture vigorously for 1-2 minutes.
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or well for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Method

LLE provides a cleaner extract compared to PPT, which can be beneficial for reducing matrix effects.[11][12]

Materials:

- Blank plasma
- exo-Hydroxytandospirone-d8 (internal standard) solution
- Water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether)
- pH-adjusting buffer (if necessary)
- Microcentrifuge tubes
- Centrifuge

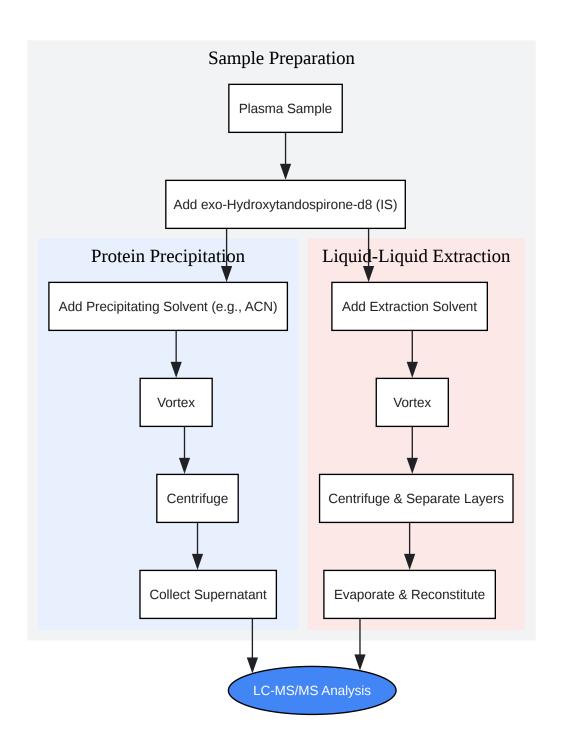


- Evaporation system (e.g., nitrogen evaporator)
- Reconstitution solvent (compatible with LC mobile phase)

Procedure:

- To 100 μL of plasma sample in a microcentrifuge tube, add the internal standard solution.
- Add a specific volume of the appropriate buffer to adjust the pH, if required for optimal extraction of the analyte.
- Add 500-1000 μL of the organic extraction solvent.
- Vortex the mixture for 5-10 minutes to ensure thorough mixing of the aqueous and organic phases.
- Centrifuge at a moderate speed (e.g., 4,000 x g) for 5-10 minutes to separate the layers.
- Carefully transfer the organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a stream of nitrogen.
- Reconstitute the dried extract in a small volume (e.g., 100 μL) of the reconstitution solvent.
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.





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